molecular formula C11H11NOS B14508149 (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone CAS No. 64416-12-2

(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone

Cat. No.: B14508149
CAS No.: 64416-12-2
M. Wt: 205.28 g/mol
InChI Key: KZHIOZSYPGDCKB-UHFFFAOYSA-N
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Description

(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone is a heterocyclic compound that features a thiazine ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone typically involves the cyclization of an imine with a thiocarboxylic acid. One common method is the cyclization of an imine with a 3-thiocarboxylic acid . The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to the synthesis of thiazine derivatives, aiming to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone is unique due to its specific combination of a thiazine ring with a phenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

64416-12-2

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2,3-dihydro-1,4-thiazin-4-yl(phenyl)methanone

InChI

InChI=1S/C11H11NOS/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-6,8H,7,9H2

InChI Key

KZHIOZSYPGDCKB-UHFFFAOYSA-N

Canonical SMILES

C1CSC=CN1C(=O)C2=CC=CC=C2

Origin of Product

United States

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